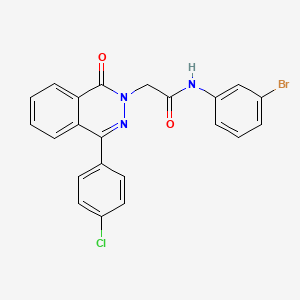

N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrClN3O2/c23-15-4-3-5-17(12-15)25-20(28)13-27-22(29)19-7-2-1-6-18(19)21(26-27)14-8-10-16(24)11-9-14/h1-12H,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUNYZRIGZNOBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of WAY-323093 involves several steps, starting with the preparation of the phthalazine core. The synthetic route typically includes the following steps:

Formation of the phthalazine core: This involves the reaction of appropriate starting materials under specific conditions to form the phthalazine ring.

Introduction of substituents: The bromophenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions.

Final assembly: The final step involves the coupling of the phthalazine core with the substituted phenyl groups to form the target compound.

Industrial production methods for WAY-323093 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

WAY-323093 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-323093 has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of WAY-323093 involves its interaction with specific molecular targets within cells. The compound is believed to modulate certain signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Groups

(a) N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide (CAS 866153-80-2)

- Structure : Substitutes 3-bromophenyl with 4-chlorobenzyl.

- Molecular Weight : 403.90 g/mol.

- However, the absence of bromine may lower lipophilicity and alter target selectivity .

(b) 2-[4-(4-Chlorophenyl)-1-oxophthalazin-2-yl]-N-(4-fluorophenyl)acetamide (ZINC1132403)

- Structure : Replaces 3-bromophenyl with 4-fluorophenyl.

- Key Differences : Fluorine’s electronegativity may enhance hydrogen bonding with targets like MAO-B or AChE, but reduced steric bulk compared to bromine could decrease binding affinity in hydrophobic pockets .

Analogs with Varied Core Structures

(a) N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide

- Structure: Lacks the phthalazinone core; simpler acetamide derivative.

- Crystallographic Data : C-Br bond length (1.8907 Å) and planar acetamide group differ slightly from the target compound’s geometry, suggesting conformational flexibility impacts activity .

(b) FDL-169 (CFTR Modulator)

- Structure: Contains a benzo[d]oxazolyl group instead of phthalazinone.

Key Observations :

- The target compound’s bromine and phthalazinone core may enhance MAO-B or AChE inhibition compared to simpler acetamides, as seen in triazole-benzothiazole analogs .

- Antimicrobial activity is influenced by halogenation: tetrabromo substituents in thiazolidinone derivatives show higher activity, suggesting the target’s dichlorophenyl/bromophenyl groups may offer moderate effects .

Physicochemical and Crystallographic Differences

Implications :

- Crystallographic data indicate rotational flexibility in the acetamide linker, which may allow adaptive binding to enzyme pockets .

Biological Activity

N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide, also known as WAY-323093, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a phthalazinone core along with bromine and chlorine substituents, contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C22H15BrClN3O2

- Molecular Weight : 468.73 g/mol

- CAS Number : 684234-57-9

The compound is characterized by the presence of multiple aromatic rings and halogen atoms, which enhance its lipophilicity and biological interactions. The structural features are crucial for its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against mycobacterial species.

- Activity Against Mycobacterium tuberculosis : Compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM, suggesting potent antitubercular effects.

Anticancer Potential

The compound's structure suggests potential interactions with various biological targets, leading to cytotoxic effects against cancer cells.

- Mechanism of Action : The mechanism typically involves binding to specific enzymes or receptors crucial for cellular functions. For instance, docking studies have demonstrated its binding affinity to isocitrate lyase, an enzyme critical for mycobacterial survival.

Case Studies

- Antimycobacterial Activity : A study highlighted that derivatives of phthalazinone compounds showed promising results against Mycobacterium tuberculosis, indicating a potential pathway for developing new antitubercular agents.

- Structure-Activity Relationship (SAR) : Modifications in the structure of phthalazinone derivatives can significantly alter their interaction profiles, affecting both efficacy and toxicity. For example, the introduction of halogens on phenyl groups has been shown to enhance biological activity .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-2-(4-bromo-1-oxophthalazin-2(1H)-yl)acetamide | Contains chlorinated phenyl groups | Antimycobacterial activity |

| 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-phthalazin] acetic acid amides | Similar phthalazinone core | Antimycobacterial properties |

| 4-Phenylphthalazin-1-one derivatives | Variations in phenyl substituents | Antineoplastic activity |

Q & A

Q. What are the key steps and challenges in synthesizing N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide?

The synthesis involves multi-step reactions, including condensation of halogenated aryl amines with phthalazinone intermediates. Critical steps include:

- Coupling Reactions : Use of bromophenyl acetamide precursors with phthalazinone derivatives under reflux conditions (e.g., DMF at 80–100°C) .

- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Challenges : Ensuring regioselectivity during bromine substitution and avoiding side reactions (e.g., dehalogenation) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological validation includes:

- NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 424–428) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Br stretch) .

Q. How do structural features influence its stability and solubility?

- Stability : The phthalazinone core and halogenated aryl groups enhance thermal stability but may cause photodegradation under UV light .

- Solubility : Low aqueous solubility (logP ~3.5) due to aromatic rings; DMSO or ethanol is recommended for in vitro studies .

Advanced Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) can arise from:

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Key modifications include:

- Halogen Substitution : Replacing bromine with fluorine improves metabolic stability but reduces target affinity .

- Acetamide Linker : Shortening the chain enhances solubility but weakens binding to hydrophobic pockets .

- Table :

| Modification | Effect on Activity | Reference |

|---|---|---|

| Bromine → Chlorine | ↓ IC₅₀ (from 12 nM to 45 nM) | |

| Methoxy Addition | ↑ Solubility (logP from 3.5 to 2.8) |

Q. What computational methods predict its interaction with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on halogen-π interactions .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Predict ADMET properties (e.g., bioavailability score >0.55) .

Q. How does its mechanism of action differ from structurally related phthalazinone derivatives?

Unlike analogs with imidazole cores, this compound inhibits tyrosine kinases via competitive binding to the ATP pocket, confirmed by:

- Kinase Profiling : Selectivity for ABL1 over VEGFR2 (Kd = 8 nM vs. 220 nM) .

- Mutagenesis Studies : Loss of activity in T315I mutant kinases .

Methodological Guidelines

- Experimental Design : Include positive controls (e.g., imatinib for kinase assays) and triplicate measurements .

- Data Interpretation : Use Shapiro-Wilk tests for normality and ANOVA for dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.